REACTION_SMILES
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[BrH:21].[C:17]([OH:18])(=[O:19])[CH3:20].[C:1]([CH2:2][CH3:3])(=[O:4])[c:5]1[cH:6][cH:7][c:8]2[c:9]([cH:16]1)[NH:10][C:11](=[O:15])[CH:12]([CH3:14])[O:13]2.[CH3:23][C:24](=[O:25])[OH:26].[OH2:22]>>[C:1]([CH:2]([CH3:3])[Br:21])(=[O:4])[c:5]1[cH:6][cH:7][c:8]2[c:9]([cH:16]1)[NH:10][C:11](=[O:15])[CH:12]([CH3:14])[O:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)c1ccc2c(c1)NC(=O)C(C)O2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(Br)C(=O)c1ccc2c(c1)NC(=O)C(C)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |